molecular formula C11H10N4S3 B2875547 [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine CAS No. 308298-92-2

[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine

Cat. No.: B2875547
CAS No.: 308298-92-2
M. Wt: 294.41
InChI Key: JIXLSNXRPINJAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the search results, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results . These would typically include properties such as melting point, boiling point, solubility, stability, etc.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel compounds with the 1,3,4-thiadiazole core, a structural motif common to 5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine. These efforts have led to the development of compounds with potential applications in medicinal chemistry and materials science. For example, Dani et al. (2013) described the synthesis and characterization of several 1,3,4-thiadiazole derivatives, demonstrating their stability and potential for further functionalization (Dani et al., 2013).

Antimicrobial and Antileishmanial Activity

Compounds related to 5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine have been investigated for their antimicrobial and antileishmanial activities. Tahghighi et al. (2012) synthesized a series of thiadiazol-2-amines and evaluated their anti-leishmanial activity, finding that some compounds exhibited significant potency against Leishmania major (Tahghighi et al., 2012).

Antiproliferative and DNA Protective Effects

The antiproliferative and DNA protective effects of 1,3,4-thiadiazole derivatives have been extensively studied, revealing their potential in cancer therapy. Gür et al. (2020) found that certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed high DNA protective ability and demonstrated cytotoxicity against cancer cell lines, suggesting their utility in developing new anticancer strategies (Gür et al., 2020).

Antimicrobial Activities

Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel triazolo-thiadiazoles, highlighting their promising efficacy against various bacterial strains, which underscores the potential of thiadiazole derivatives as new antimicrobial agents (Idrees et al., 2019).

Fluorescence Studies

Matwijczuk et al. (2018) conducted spectroscopic and theoretical studies on the fluorescence effects of benzothiazole and thiadiazole compounds. Their work provides insights into the photophysical properties of these compounds, suggesting their application in developing fluorescent probes for biological and chemical sensing (Matwijczuk et al., 2018).

Future Directions

The future directions or potential applications of this compound are not specified in the search results. Benzothiazole derivatives have been studied for their potential in various fields, including medicinal chemistry .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S3/c1-12-10-15-14-9(18-10)6-16-11-13-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLSNXRPINJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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